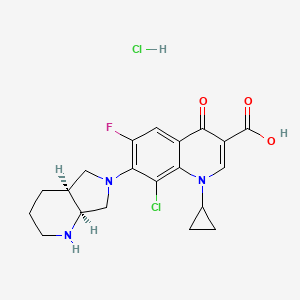

(R,R)-BAY-Y 3118

Description

Properties

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClFN3O3.ClH/c21-16-17-12(19(26)13(20(27)28)8-25(17)11-3-4-11)6-14(22)18(16)24-7-10-2-1-5-23-15(10)9-24;/h6,8,10-11,15,23H,1-5,7,9H2,(H,27,28);1H/t10-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCUHOXUSMHTOK-OEQYQXMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144194-96-7 | |

| Record name | 3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144194-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bay Y3118 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144194967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-Y-3118 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS2O1A809W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R,R)-BAY-Y 3118: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-BAY-Y 3118 is the (R,R)-enantiomer of BAY-Y 3118, a chlorofluoroquinolone antimicrobial agent. While specific mechanistic studies on the (R,R)-enantiomer are limited in the public domain, this guide synthesizes the established mechanism of action for the broader class of quinolone antibiotics, with a focus on data available for BAY-Y 3118. Quinolones are a critical class of antibiotics that function by inhibiting bacterial DNA synthesis, leading to bactericidal effects against a wide range of pathogens.

Core Mechanism of Action

The primary mechanism of action of quinolone antibiotics, including BAY-Y 3118, involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase (a Type II Topoisomerase): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication.[2][4] By inhibiting DNA gyrase, quinolones prevent the relaxation of positively supercoiled DNA that accumulates ahead of the replication fork, thereby halting DNA replication.[2] In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[1][3]

-

Topoisomerase IV (a Type II Topoisomerase): This enzyme's primary role is in the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[2][3] Inhibition of topoisomerase IV prevents the segregation of newly replicated chromosomes into daughter cells, ultimately leading to cell death.[3] In many Gram-positive bacteria, topoisomerase IV is the primary target.[1][3]

The binding of quinolones to these enzymes stabilizes the enzyme-DNA complex in a state where the DNA is cleaved but not resealed.[2][3] This leads to the accumulation of double-strand DNA breaks, which triggers the SOS response and other DNA repair pathways.[3][5] If the damage is too extensive, it results in irreversible chromosomal fragmentation and cell death.[5] The concentration of BAY-Y 3118 required to inhibit DNA synthesis by 50% has been shown to correlate well with its minimum inhibitory concentration (MIC).[6]

Signaling Pathway

The following diagram illustrates the established signaling pathway for quinolone antibiotics.

Quantitative Data

The antimicrobial activity of BAY-Y 3118 has been evaluated against a wide range of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of BAY-Y 3118 against Gram-Negative Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Haemophilus influenzae | ≤0.015 | ≤0.015 |

| Moraxella catarrhalis | ≤0.015 | ≤0.015 |

| Acinetobacter baumannii | 0.03 | 2 |

| Xanthomonas maltophilia | 0.25 | 0.5 |

| Enterobacteriaceae | 0.03 | 0.25 |

| Pseudomonas aeruginosa | 0.5 | 8 |

Data sourced from Fass RJ, et al. (1993).[7]

Table 2: In Vitro Activity of BAY-Y 3118 against Gram-Positive Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Gram-positive cocci | 0.06 | 1 |

| Staphylococcus aureus | - | 0.03 |

| Streptococcus pneumoniae | - | 0.03 |

Data sourced from Fass RJ, et al. (1993) and a comparative study.[7][8]

Table 3: In Vitro Activity of BAY-Y 3118 against Anaerobic Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Anaerobes | 0.12 | 0.25 |

| Bacteroides fragilis group | - | 0.5 |

Data sourced from Fass RJ, et al. (1993) and another study on anaerobic bacteria.[7][9]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of quinolone antibiotics.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

-

This compound stock solution

-

Positive control (bacterial suspension in broth without antibiotic)

-

Negative control (broth only)

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate.

-

Inoculate each well (except the negative control) with the standardized bacterial suspension.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)

-

This compound at various concentrations

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (containing SDS and proteinase K).

-

Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

-

Visualize the DNA bands under UV light after staining. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.

Bacterial DNA Synthesis Inhibition Assay

This assay measures the effect of a compound on the incorporation of a radiolabeled precursor into newly synthesized bacterial DNA.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Radiolabeled DNA precursor (e.g., [³H]-thymidine)

-

This compound at various concentrations

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Grow a bacterial culture to mid-log phase.

-

Add different concentrations of this compound to aliquots of the culture.

-

Add the radiolabeled thymidine to each aliquot.

-

Take samples at various time points and precipitate the DNA using cold TCA.

-

Collect the precipitate on a filter and wash to remove unincorporated radiolabel.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Inhibition of DNA synthesis is determined by the reduction in incorporated radioactivity in treated samples compared to untreated controls.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Conclusion

This compound, as a member of the chlorofluoroquinolone class, is understood to exert its antimicrobial effects by targeting bacterial DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication and segregation, leading to bacterial cell death. The provided quantitative data and experimental protocols offer a framework for the continued investigation and development of this and related compounds. Further studies are warranted to elucidate the specific contributions of the (R,R)-enantiomer to the overall activity and to explore its potential advantages in a clinical setting.

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 抗生素对核酸合成的抑制作用 [sigmaaldrich.com]

- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro activity of Bay y 3118, a new quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The in-vitro activity of Bay y 3118, a new chlorofluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activity of BAY y 3118, and nine other antimicrobial agents against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

(R,R)-BAY-Y 3118: A Technical Guide to its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial spectrum of (R,R)-BAY-Y 3118, a chlorofluoroquinolone antibiotic. The document summarizes its in vitro activity against a broad range of bacterial pathogens, details the experimental methodologies used for these assessments, and illustrates its mechanism of action.

In Vitro Antimicrobial Activity of this compound

This compound has demonstrated potent in vitro activity against a wide variety of clinically relevant bacteria, including Gram-positive, Gram-negative, and anaerobic organisms. Its efficacy, often exceeding that of other fluoroquinolones like ciprofloxacin and ofloxacin, is particularly notable against Gram-positive cocci and anaerobes.[1] The following tables present a consolidated summary of the Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: In Vitro Activity of this compound against Gram-Positive Aerobic Bacteria

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 620 | - | 0.03[2] |

| Staphylococcus epidermidis | - | - | - |

| Staphylococcus saprophyticus | - | - | - |

| Streptococcus pneumoniae | 620 | - | 0.03[2] |

| Enterococcus spp. | 620 | - | - |

| Listeria monocytogenes | - | 0.062-0.25 | - |

Note: Some studies did not differentiate between Staphylococcus species, grouping them as "gram-positive cocci" with MIC₅₀ and MIC₉₀ values of 0.06 and 1 µg/mL, respectively.[1]

Table 2: In Vitro Activity of this compound against Gram-Negative Aerobic Bacteria

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Enterobacteriaceae (various) | 620 | - | ≤0.12 |

| Serratia spp. | 620 | - | 1[2] |

| Pseudomonas aeruginosa | 620 | - | 0.5[2] |

| Haemophilus influenzae | 878 | ≤0.015[1] | ≤0.015[1] |

| Moraxella catarrhalis | 878 | ≤0.015[1] | ≤0.015[1] |

| Acinetobacter baumannii | 878 | 0.03[1] | 2[1] |

| Xanthomonas maltophilia | 878 | 0.25[1] | 0.5[1] |

Note: For Enterobacteriaceae and Pseudomonas aeruginosa combined, MIC₅₀ and MIC₉₀ were reported as 0.03 and 0.25 µg/mL, and 0.5 and 8 µg/mL, respectively.[1]

Table 3: In Vitro Activity of this compound against Anaerobic Bacteria

| Bacterial Species/Group | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis group | 257 | - | 0.5[3] |

| Bacteroides fragilis | 620 | - | 0.06[2] |

| Prevotella and Porphyromonas spp. | 257 | - | 0.12[3] |

| Fusobacterium spp. | 257 | - | 0.06[3] |

| Clostridium perfringens | 257 | - | 0.12[3] |

| Clostridium difficile | 257 | - | 0.25[3] |

| Peptostreptococcus spp. | 257 | - | 1[3] |

| General Anaerobes | 428 | 0.125[4] | 0.5[4] |

This compound is also active against quinolone-resistant bacterial strains, although at higher concentrations.[5]

Antifungal Spectrum

Mechanism of Action

As a fluoroquinolone, this compound exerts its antimicrobial effect by inhibiting bacterial DNA synthesis.[5] This is achieved through the targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7]

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for DNA replication and transcription. By inhibiting DNA gyrase, this compound prevents the relaxation of positively supercoiled DNA that occurs during replication, leading to a halt in the process.[6][8]

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation (separation) of interlinked daughter DNA molecules following replication. Inhibition of topoisomerase IV by this compound results in the inability of the replicated chromosomes to segregate into daughter cells, ultimately leading to cell death.[6]

The concentration of this compound required to inhibit DNA synthesis by 50% has been shown to correlate well with its MIC.[5]

Experimental Protocols

The in vitro antimicrobial activity data presented in this guide were primarily generated using standardized broth microdilution and agar dilution methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.

Broth Microdilution Method (based on CLSI document M07)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Workflow:

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Detailed Steps:

-

Antimicrobial Agent Preparation: A stock solution of this compound is prepared and serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) within the wells of a microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland standard, is prepared. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) control wells are included.

-

Incubation: The inoculated plates are incubated at 35°C for 16 to 24 hours in ambient air.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method (based on CLSI document M11 for anaerobes)

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

Workflow:

Caption: Workflow for Agar Dilution Susceptibility Testing.

Detailed Steps:

-

Plate Preparation: A series of agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood for anaerobes) containing serial two-fold dilutions of this compound are prepared. A growth control plate with no antibiotic is also included.

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

-

Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension using a multipoint inoculator.

-

Incubation: The plates are incubated in an anaerobic environment at 35-37°C for 42 to 48 hours.

-

Result Interpretation: The MIC is the lowest concentration of this compound at which there is no growth, a barely visible haze, or one or two discrete colonies.

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the mechanism of action of this compound in inhibiting bacterial DNA replication.

Caption: Mechanism of action of this compound on bacterial DNA replication.

References

- 1. In vitro activity of Bay y 3118, a new quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The in-vitro activity of Bay y 3118, a new chlorofluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of BAY y 3118, and nine other antimicrobial agents against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Susceptibilities of 428 gram-positive and -negative anaerobic bacteria to Bay y3118 compared with their susceptibilities to ciprofloxacin, clindamycin, metronidazole, piperacillin, piperacillin-tazobactam, and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaxchange.info [pharmaxchange.info]

The Activity of (R,R)-BAY-Y 3118 Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-BAY-Y 3118 is a fluoroquinolone antibiotic with demonstrated potent activity against a broad spectrum of bacteria, including a variety of clinically relevant gram-negative pathogens. This technical guide provides an in-depth overview of the antibacterial activity of this compound, focusing on its efficacy against gram-negative bacteria. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action to support further research and development efforts in the field of antimicrobial agents.

Introduction

The emergence of multidrug-resistant gram-negative bacteria poses a significant threat to public health. The development of new antimicrobial agents with novel mechanisms of action or improved efficacy against resistant strains is a critical area of research. This compound, a member of the fluoroquinolone class of antibiotics, has shown promise in this regard. This guide aims to consolidate the existing scientific knowledge on the anti-gram-negative activity of this compound to serve as a valuable resource for the scientific community.

Quantitative Data: In Vitro Activity

The in vitro activity of this compound has been evaluated against a wide range of gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of a drug's potency, representing the lowest concentration that inhibits visible bacterial growth. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound against various gram-negative species.

Table 1: MIC Values of this compound Against Enterobacteriaceae

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 0.03 | 0.25 |

| Klebsiella pneumoniae | 0.063 | - |

| Enterobacteriaceae (general) | 0.03 | 0.25 |

| Serratia spp. | - | 1 |

Table 2: MIC Values of this compound Against Other Clinically Relevant Gram-Negative Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Pseudomonas aeruginosa | 0.5 | 8 |

| Haemophilus influenzae | ≤0.015 | ≤0.015 |

| Moraxella catarrhalis | ≤0.015 | ≤0.015 |

| Acinetobacter baumannii | 0.03 | 2 |

| Xanthomonas maltophilia | 0.25 | 0.5 |

| Legionella pneumophila | 0.063 | - |

| Bacteroides fragilis | 0.125 | 0.5 |

Note: Data is compiled from multiple studies and testing conditions may vary.[1]

One study noted that the concentration of this compound required to inhibit DNA synthesis by 50% (IC50) correlated well with the MIC, although specific IC50 values were not provided.[2][3][4]

Experimental Protocols

The following protocols are representative of the methodologies used to assess the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Dilutions: a. Prepare a series of twofold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC of the test organism. b. Include a growth control well containing only CAMHB and a sterility control well with uninoculated CAMHB.

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

-

Incubation: a. Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: a. Following incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

In Vivo Efficacy Assessment in a Murine Thigh Infection Model (Representative Protocol)

This model is commonly used to evaluate the in vivo efficacy of antimicrobial agents.

Materials:

-

Female ICR or Swiss Webster mice

-

Cyclophosphamide (for neutropenic models)

-

Test strain of gram-negative bacteria

-

This compound formulation for administration (e.g., oral gavage)

-

Phosphate-buffered saline (PBS)

-

Tissue homogenizer

-

Agar plates for bacterial enumeration

Procedure:

-

Induction of Neutropenia (Optional): a. To create an immunocompromised model, mice can be rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days prior to infection and 100 mg/kg one day before infection).[5]

-

Infection: a. Prepare an inoculum of the test bacteria in the mid-logarithmic growth phase. b. Inject a defined concentration of the bacterial suspension (e.g., 10^5 - 10^7 CFU) into the thigh muscle of the mice.

-

Drug Administration: a. At a specified time post-infection (e.g., 2 hours), administer this compound at various dosages to different groups of mice. A control group should receive the vehicle. b. The route of administration (e.g., oral, intravenous) and dosing schedule will depend on the pharmacokinetic properties of the compound.

-

Assessment of Bacterial Burden: a. At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice. b. Aseptically remove the infected thigh muscle. c. Homogenize the tissue in a known volume of sterile PBS. d. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

-

Data Analysis: a. Compare the bacterial load in the treated groups to the control group to determine the efficacy of this compound.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by targeting bacterial DNA synthesis. The primary targets in gram-negative bacteria are two essential enzymes: DNA gyrase and topoisomerase IV.

Inhibition of DNA Gyrase and Topoisomerase IV

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. This compound binds to the DNA-gyrase complex, stabilizing it in a state where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[6][7][8]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV by this compound prevents the proper segregation of replicated DNA into daughter cells.[8][9][10]

Downstream Cellular Effects

The inhibition of DNA gyrase and topoisomerase IV triggers a cascade of events that ultimately lead to bacterial cell death:

-

Inhibition of DNA Replication and Transcription: The stabilized drug-enzyme-DNA complexes act as physical roadblocks, halting the progression of replication forks and transcription machinery.[7]

-

Induction of the SOS Response: The accumulation of DNA double-strand breaks activates the bacterial SOS response, a DNA repair system. However, overwhelming DNA damage surpasses the repair capacity of the cell.[6]

-

Generation of Reactive Oxygen Species (ROS): There is evidence to suggest that fluoroquinolone-induced DNA damage can lead to the production of ROS, which further contributes to cellular damage and death.

-

Cell Filamentation and Lysis: Disruption of DNA replication and cell division processes often leads to the formation of elongated, filamentous cells, followed by eventual cell lysis.[7]

Visualizations

Mechanism of Action of this compound in Gram-Negative Bacteria

Caption: Mechanism of this compound action in gram-negative bacteria.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound demonstrates significant in vitro activity against a wide range of gram-negative bacteria, including challenging pathogens. Its mechanism of action, targeting DNA gyrase and topoisomerase IV, is well-established for the fluoroquinolone class. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on elucidating its in vivo efficacy against a broader panel of resistant gram-negative strains and further characterizing its pharmacokinetic and pharmacodynamic properties to optimize its clinical application.

References

- 1. In vitro activity of Bay y 3118, a new quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Activity of Bay y 3118 against Quinolone-Susceptible and-Resistant Gram-Negative and Gram-Positive Bacteria | Semantic Scholar [semanticscholar.org]

- 5. Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluoroquinolones stimulate the DNA cleavage activity of topoisomerase IV by promoting the binding of Mg2+ to the second metal binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

(R,R)-BAY-Y 3118 and its Role in DNA Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-BAY-Y 3118 is the (R,R)-enantiomer of the synthetic chlorofluoroquinolone antibiotic BAY-Y 3118. As a member of the fluoroquinolone class, its mechanism of action is centered on the inhibition of bacterial DNA synthesis, a critical pathway for microbial survival and proliferation. This technical guide provides an in-depth exploration of the core mechanism of action, drawing upon the established understanding of fluoroquinolones, while also addressing the stereochemical nuances that likely influence the activity of the (R,R)-enantiomer. Due to a lack of publicly available data specifically for this compound, this guide leverages information on the racemic mixture of BAY-Y 3118 and the broader class of fluoroquinolones to provide a comprehensive overview. Detailed experimental protocols for key assays and visual representations of the underlying pathways are included to support further research and drug development efforts in this area.

Introduction to this compound and Fluoroquinolone Action

Fluoroquinolones are a critically important class of broad-spectrum antibiotics that exert their bactericidal effects by targeting essential enzymes involved in bacterial DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones effectively halt DNA synthesis, leading to bacterial cell death.

BAY-Y 3118 is a chlorofluoroquinolone that has demonstrated potent antimicrobial activity against a wide range of bacteria. The molecule possesses two chiral centers, leading to the existence of four stereoisomers. The focus of this guide, this compound, is one of these enantiomers. It is widely recognized in pharmacology that stereochemistry can play a pivotal role in the biological activity of a drug. For many chiral fluoroquinolones, one enantiomer often exhibits significantly greater antibacterial potency than its mirror image. For instance, levofloxacin, the (S)-enantiomer of ofloxacin, is 8 to 128 times more active than its (R)-enantiomer.[1] While specific data for the enantiomers of BAY-Y 3118 are scarce, existing information suggests that the (R,R)-enantiomer possesses weak bactericidal activity.

The Core Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

The primary molecular targets of fluoroquinolones are DNA gyrase and topoisomerase IV. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the principal target.

2.1. DNA Gyrase Inhibition:

DNA gyrase is a unique enzyme found in bacteria that introduces negative supercoils into DNA, a process crucial for relieving the torsional stress that accumulates ahead of the replication fork. The enzyme is a tetramer composed of two GyrA and two GyrB subunits. The proposed mechanism of inhibition by fluoroquinolones involves the following steps:

-

Formation of the Enzyme-DNA Complex: DNA gyrase binds to DNA and creates a transient double-strand break.

-

Quinolone Binding: The fluoroquinolone molecule intercalates into the cleaved DNA and binds to the GyrA subunits, forming a stable ternary complex (quinolone-gyrase-DNA).

-

Inhibition of Ligase Activity: This complex physically blocks the re-ligation of the cleaved DNA strands.

-

Replication Fork Stalling: The stalled gyrase-DNA-quinolone complex acts as a physical barrier to the progression of the DNA replication fork, leading to the cessation of DNA synthesis.

2.2. Topoisomerase IV Inhibition:

Topoisomerase IV is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication. It is also a tetramer, composed of two ParC and two ParE subunits, which are homologous to GyrA and GyrB, respectively. The inhibitory mechanism is analogous to that of DNA gyrase:

-

Enzyme-DNA Interaction: Topoisomerase IV binds to and cleaves a segment of DNA.

-

Stabilization of the Cleavage Complex: The fluoroquinolone binds to the ParC subunits and the cleaved DNA, stabilizing the complex.

-

Prevention of Re-ligation: The re-ligation of the DNA strands is inhibited.

-

Inhibition of Chromosome Segregation: The inability to decatenate the daughter chromosomes prevents their segregation into daughter cells, ultimately leading to cell death.

The concentration of BAY-Y 3118 required to inhibit DNA synthesis by 50% has been shown to correlate well with its minimum inhibitory concentration (MIC).[2]

References

(R,R)-BAY-Y 3118: A Technical Overview of a Chiral Chlorofluoroquinolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (R,R)-BAY-Y 3118, a specific stereoisomer of the potent chlorofluoroquinolone antibiotic BAY Y 3118. While the broader compound BAY Y 3118 exhibits significant antimicrobial activity, this document focuses on the distinct chemical structure and properties of the (R,R)-enantiomer, which has been shown to possess comparatively weaker bactericidal effects.

Chemical Structure and Physicochemical Properties

This compound is a synthetic antibiotic belonging to the fluoroquinolone class. Its chemical structure is characterized by a fused ring system with chlorine, fluorine, cyclopropyl, and a chiral pyrrolopyridine substituent. The "(R,R)" designation specifies the absolute configuration at the two stereocenters within the octahydropyrrolo[3,4-b]pyridine moiety.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 8-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-((4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | [1] |

| Molecular Formula | C₂₀H₂₁ClFN₃O₃ | [1] |

| Molecular Weight | 405.85 g/mol (Free Base) | [1] |

| CAS Number | 151213-22-8 | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO |

Pharmacological Properties

The pharmacological activity of fluoroquinolones is highly dependent on their stereochemistry. In the case of BAY Y 3118, the antibacterial potency predominantly resides in one enantiomer, with the (R,R) form demonstrating significantly lower activity.

Mechanism of Action

Like other fluoroquinolones, the mechanism of action of this compound involves the inhibition of essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, fluoroquinolones induce double-strand breaks in the bacterial chromosome, leading to cell death. The difference in potency between the enantiomers of BAY Y 3118 is likely due to differential binding affinity and interaction with the active sites of these target enzymes.

Antimicrobial Activity

Available data indicates that this compound has weak bactericidal activity. This is in stark contrast to the potent, broad-spectrum activity reported for the racemic mixture of BAY Y 3118, which is effective against a wide range of Gram-positive and Gram-negative bacteria.

Table 2: In Vitro Antimicrobial Activity of BAY Y 3118 (Racemic/Unspecified) against Selected Pathogens

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus | 0.015 | 0.03 | |

| Streptococcus pneumoniae | 0.03 | 0.06 | |

| Haemophilus influenzae | ≤0.015 | ≤0.015 | |

| Escherichia coli | 0.015 | 0.03 | |

| Pseudomonas aeruginosa | 0.25 | 2 | |

| Bacteroides fragilis | 0.125 | 0.5 |

Note: This data represents the activity of the more active form of BAY Y 3118 and is provided for comparative context. The activity of the (R,R)-enantiomer is significantly lower.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize fluoroquinolone antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of in vitro antibacterial activity.

Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in either Mueller-Hinton broth (for broth microdilution) or molten Mueller-Hinton agar (for agar dilution).

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: The prepared dilutions of the drug are inoculated with the bacterial suspension.

-

Incubation: The inoculated plates or tubes are incubated under appropriate atmospheric conditions (e.g., ambient air, CO₂-enriched) at 35-37°C for 16-24 hours.

-

Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Conclusion

This compound is a specific stereoisomer of the chlorofluoroquinolone BAY Y 3118. While the racemic mixture of BAY Y 3118 is a highly potent antibacterial agent, the (R,R)-enantiomer exhibits significantly weaker bactericidal activity. This highlights the critical role of stereochemistry in the pharmacological effects of this class of antibiotics. Further research focusing on the (S,S)-enantiomer would be necessary to fully elucidate the therapeutic potential of the BAY Y 3118 compound. This technical guide provides a foundational understanding of the chemical and pharmacological properties of the (R,R)-enantiomer for researchers and professionals in the field of drug development.

References

(R,R)-BAY-Y 3118: An In-Depth Technical Guide on Enantiomer-Specific Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific literature on the chlorofluoroquinolone antibiotic BAY-Y 3118, with a specific focus on the enantiomer-specific activity of its (R,R) stereoisomer. While BAY-Y 3118 is well-documented as a potent, broad-spectrum antibacterial agent, publicly available data on the specific activities of its individual enantiomers are limited. This document summarizes the known antibacterial profile of BAY-Y 3118, presents the available data for the (R,R)-enantiomer, and details the established mechanism of action for quinolone antibiotics. The guide also highlights the significant gaps in the current understanding of the stereoselective pharmacology of this compound, offering a potential avenue for future research and development.

Introduction

BAY-Y 3118 is a synthetic chlorofluoroquinolone antibiotic developed by Bayer. Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. The molecule possesses two stereogenic centers, leading to the existence of enantiomeric pairs. This guide focuses on the (R,R)-enantiomer of BAY-Y 3118 and its specific biological activities as reported in the scientific and technical literature.

Enantiomer-Specific Antibacterial Activity

The majority of published studies on BAY-Y 3118 evaluate the compound without specifying its stereochemistry, suggesting that either the racemate or the more active enantiomer was used. However, the existence and distinct activity of the (R,R)-enantiomer have been noted.

(R,R)-BAY-Y 3118

Limited data is available for the (R,R)-enantiomer of BAY-Y 3118. A commercially available source describes its bactericidal activity as "weak"[1]. This suggests that the antibacterial potency of BAY-Y 3118 is stereoselective, with the (S,S)-enantiomer likely being the more active component against bacteria.

Table 1: Reported Bactericidal Activity of this compound

| Bacterial Species | Reported Activity Range (log 1/C) |

| Escherichia coli | 5.65 - 7.47 |

| Pseudomonas aeruginosa | 5.65 - 7.47 |

| Staphylococcus aureus | 5.65 - 7.47 |

| Enterococcus faecalis | 5.65 - 7.47 |

| Data sourced from MedChemExpress product information[1]. The unit 'C' is not explicitly defined but is likely related to the concentration required for a bactericidal effect. |

BAY-Y 3118 (Stereochemistry Unspecified)

In contrast to its (R,R)-enantiomer, BAY-Y 3118 (presumably the more active form or the racemate) demonstrates potent and broad-spectrum antibacterial activity. It is highly effective against a wide range of Gram-positive and Gram-negative bacteria, including anaerobes[2][3][4][5].

Table 2: In Vitro Activity of BAY-Y 3118 Against Various Bacterial Species (MIC90)

| Bacterial Species/Group | MIC90 (mg/L) | Reference(s) |

| Enterobacteriaceae | ≤0.12 | [2] |

| Serratia spp. | 1 | [2] |

| Pseudomonas aeruginosa | 0.5 | [2] |

| Staphylococcus aureus | 0.03 | [2] |

| Streptococcus pneumoniae | 0.03 | [2] |

| Haemophilus influenzae | ≤0.015 | [2] |

| Moraxella catarrhalis | ≤0.015 | [2] |

| Bacteroides fragilis | 0.06 | [2] |

| Listeria monocytogenes | 0.25 | [6] |

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

The primary mechanism of action for BAY-Y 3118, as a member of the quinolone class, is the inhibition of bacterial DNA synthesis[7][8]. This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of many quinolones.

-

DNA Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. It is the main target for many quinolones in Gram-positive bacteria.

The inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Diagram: Quinolone Mechanism of Action

Caption: Mechanism of action of BAY-Y 3118 via inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not available in the cited literature, standard methodologies for assessing the in vitro activity of antibacterial agents are well-established.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in Table 2 were likely determined using standardized broth microdilution or agar dilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination (Agar Dilution Method)

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Discussion and Future Directions

The available data strongly indicate that the antibacterial activity of BAY-Y 3118 is stereoselective. The "weak" activity reported for the (R,R)-enantiomer suggests that the (S,S)-enantiomer is the primary contributor to the potent, broad-spectrum efficacy of the racemate. However, a significant knowledge gap exists, as no studies directly comparing the in vitro and in vivo activities of the purified enantiomers have been identified in the public domain.

For drug development professionals, this presents several key considerations and opportunities:

-

Chiral Synthesis and Resolution: The development of a stereospecific synthesis or an efficient chiral resolution method for BAY-Y 3118 would be essential for producing the pure, more active (presumably S,S) enantiomer. This could lead to a more potent drug with a potentially improved therapeutic index and reduced off-target effects.

-

Alternative Activities of the (R,R)-enantiomer: While its antibacterial activity is weak, the (R,R)-enantiomer may possess other, as-yet-undiscovered pharmacological activities. Screening this enantiomer against other biological targets could reveal novel therapeutic applications. The initial user query's potential, though unconfirmed, association with non-nucleoside reverse transcriptase inhibitors suggests that exploring antiviral or other enzyme inhibitory activities could be a fruitful area of investigation.

-

Pharmacokinetic and Pharmacodynamic Studies: A comparative analysis of the pharmacokinetic and pharmacodynamic properties of the individual enantiomers is warranted. Differences in absorption, distribution, metabolism, and excretion could have significant clinical implications.

Conclusion

This compound is the less active enantiomer of the potent chlorofluoroquinolone antibiotic BAY-Y 3118. The pronounced difference in antibacterial potency between what is reported for the racemate/active form and the "weak" activity of the (R,R)-enantiomer underscores the importance of stereochemistry in the biological activity of this compound. While the mechanism of action for the quinolone class is well-understood, a detailed, comparative characterization of the BAY-Y 3118 enantiomers is conspicuously absent from the scientific literature. Further research into the synthesis, separation, and comprehensive biological evaluation of the individual enantiomers is necessary to fully elucidate their therapeutic potential and to explore possible alternative pharmacological roles for the less active (R,R)-enantiomer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The in-vitro activity of Bay y 3118, a new chlorofluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of Bay Y3118 against anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In vitro activity of BAY y 3118, and nine other antimicrobial agents against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bay Y 3118, a new quinolone derivative, rapidly eradicates Listeria monocytogenes from infected mice and L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

(R,R)-BAY-Y 3118: A Technical Guide on its Bactericidal vs. Bacteriostatic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-BAY-Y 3118, a chlorofluoroquinolone, demonstrates potent antimicrobial activity against a broad spectrum of bacteria. This technical guide provides an in-depth analysis of its bactericidal versus bacteriostatic properties, supported by available quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action. While direct minimum bactericidal concentration (MBC) data for this compound is limited in publicly available literature, numerous studies qualitatively describe the compound as "rapidly bactericidal" in vitro against various pathogens, including Listeria monocytogenes.[1][2] This guide synthesizes the available information to provide a comprehensive overview for research and drug development purposes.

Introduction

This compound is the R-enantiomer of the fluoroquinolone antibiotic BAY-Y 3118.[3] Fluoroquinolones are a class of antibiotics known for their concentration-dependent bactericidal activity, which they achieve by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[4][5] This inhibition leads to double-strand DNA breaks, ultimately causing bacterial cell death.[4] The distinction between bactericidal (killing) and bacteriostatic (inhibiting growth) activity is crucial in clinical settings, particularly for treating infections in immunocompromised patients. An antibiotic is generally considered bactericidal if the ratio of its minimum bactericidal concentration (MBC) to its minimum inhibitory concentration (MIC) is ≤ 4.[6]

Quantitative Antimicrobial Activity

The in-vitro potency of this compound has been evaluated against a wide range of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: In-vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 0.06 | 1 |

| Streptococcus pneumoniae | 0.06 | 1 |

| Enterococcus faecalis | 0.06 | 1 |

| Listeria monocytogenes | 0.062 - 0.25 | - |

MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Data compiled from multiple sources.[1][2]

Table 2: In-vitro Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Haemophilus influenzae | ≤0.015 | ≤0.015 |

| Moraxella catarrhalis | ≤0.015 | ≤0.015 |

| Escherichia coli | 0.03 | 0.25 |

| Pseudomonas aeruginosa | 0.5 | 8 |

| Acinetobacter baumannii | 0.03 | 2 |

| Xanthomonas maltophilia | 0.25 | 0.5 |

MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Data compiled from multiple sources.[1]

Table 3: In-vitro Activity of this compound against Anaerobic Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Anaerobes (general) | 0.12 | 0.25 |

| Bacteroides fragilis group | - | 2 (breakpoint) |

Data compiled from multiple sources.[1][7]

Experimental Protocols

The determination of bactericidal versus bacteriostatic activity relies on specific in-vitro assays. The following are detailed methodologies for the key experiments used to characterize compounds like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using broth microdilution or agar dilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol: Broth Microdilution

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

Protocol: MBC Determination

-

Following MIC Determination: After the MIC is determined, an aliquot (typically 10-100 µL) is taken from each well of the microtiter plate that shows no visible growth.

-

Subculturing: The aliquot is plated onto a suitable agar medium (e.g., Tryptic Soy Agar) that does not contain the antimicrobial agent.

-

Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

-

Reading Results: The number of colonies on each plate is counted. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

Time-Kill Kinetic Assay

This assay provides information on the rate of bactericidal activity over time.

Protocol: Time-Kill Curve Analysis

-

Inoculum Preparation: A logarithmic-phase bacterial culture is diluted in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure to Antimicrobial Agent: this compound is added to the bacterial suspension at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without the antibiotic is included.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each culture.

-

Viable Cell Counting: The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The log10 CFU/mL is plotted against time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Mechanism of Action and Signaling Pathways

As a fluoroquinolone, this compound's primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] These enzymes are crucial for DNA replication, repair, and recombination.

-

In Gram-negative bacteria, the primary target is DNA gyrase.

-

In Gram-positive bacteria, the primary target is topoisomerase IV.

Inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, resulting in the accumulation of double-strand DNA breaks.[4] This DNA damage triggers the bacterial SOS response, a complex signaling pathway involved in DNA repair and mutagenesis.[8][9][10]

Mandatory Visualizations

Caption: Workflow for determining MIC, MBC, and time-kill kinetics.

Caption: Inhibition of DNA gyrase and topoisomerase IV by this compound.

Caption: The SOS response pathway triggered by DNA damage.

Conclusion

This compound is a potent fluoroquinolone with significant in-vitro activity against a broad range of clinically relevant bacteria. While quantitative MBC data is scarce, the available literature consistently describes its action as bactericidal. The primary mechanism involves the inhibition of DNA gyrase and topoisomerase IV, leading to DNA damage and the induction of the SOS response, ultimately resulting in bacterial cell death. Further studies providing specific MBC values and time-kill kinetics against a wider array of organisms would be beneficial for a more comprehensive quantitative understanding of its bactericidal properties. This information is critical for guiding its potential development and clinical application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bay Y 3118, a new quinolone derivative, rapidly eradicates Listeria monocytogenes from infected mice and L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estimation of MBC: MIC Ratio of Herbal Extracts against Common Endodontic Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro activity of Bay Y3118 against anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tolerance of Escherichia coli to Fluoroquinolone Antibiotics Depends on Specific Components of the SOS Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SOS response and its regulation on the fluoroquinolone resistance - Qin - Annals of Translational Medicine [atm.amegroups.org]

- 10. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

(R,R)-BAY-Y 3118: A Technical Guide to its Microbiological Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-BAY-Y 3118, a chlorofluoroquinolone, has demonstrated potent antimicrobial activity against a broad spectrum of bacteria, including Gram-positive, Gram-negative, and anaerobic species. As a member of the fluoroquinolone class, its mechanism of action involves the inhibition of essential bacterial enzymes, leading to the disruption of DNA synthesis and ultimately cell death. This technical guide provides an in-depth overview of the research applications of this compound in microbiology, focusing on its mechanism of action, antimicrobial spectrum, and the cellular responses it elicits. The information is presented to aid researchers and drug development professionals in understanding and exploring the potential of this compound.

Mechanism of Action: Inhibition of DNA Synthesis

This compound, like other fluoroquinolones, targets two critical type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for managing the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process crucial for the initiation of DNA replication.

-

Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary target and is responsible for decatenating (unlinking) daughter chromosomes following replication.

This compound binds to the complex of these enzymes with DNA, stabilizing a transient state where the DNA is cleaved. This stabilized complex blocks the progression of the replication fork, leading to an accumulation of double-strand DNA breaks.[3] The concentration of this compound required to inhibit DNA synthesis by 50% has been shown to correlate well with its minimum inhibitory concentration (MIC).[4] The bactericidal nature of this compound is a direct result of this irreversible DNA damage.

Signaling Pathway: The Bacterial SOS Response

The DNA damage induced by this compound triggers a complex signaling cascade known as the SOS response.[5][6][7][8][9] This is a global response to DNA damage in bacteria that involves the regulation of numerous genes to promote DNA repair and cell survival.

The key players in this pathway are the RecA and LexA proteins.[5][9] In the absence of DNA damage, the LexA protein acts as a repressor, binding to the operator sequences (SOS boxes) of various genes involved in DNA repair. When DNA damage occurs, single-stranded DNA (ssDNA) regions are generated, which are bound by the RecA protein, forming a RecA-ssDNA nucleofilament. This complex activates the autoproteolytic cleavage of the LexA repressor, leading to the derepression of the SOS genes. The subsequent expression of these genes results in the synthesis of proteins involved in DNA repair, recombination, and, in some cases, mutagenesis.

Antimicrobial Spectrum: Quantitative Data

This compound exhibits potent activity against a wide array of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various bacterial species, providing a comparative view of its efficacy. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity against Gram-Positive Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | 0.06 | 1 | [2] |

| Staphylococcus epidermidis | ≤0.015 | 0.03 | [10] |

| Streptococcus pneumoniae | 0.03 | 0.03 | [10] |

| Enterococcus faecalis | 4 | - | [11] |

| Listeria monocytogenes | 0.062-0.25 (range) | - | [12] |

Table 2: In Vitro Activity against Gram-Negative Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Haemophilus influenzae | ≤0.015 | ≤0.015 | [2] |

| Moraxella catarrhalis | ≤0.015 | ≤0.015 | [2] |

| Escherichia coli | 0.03 | 0.25 | [2] |

| Klebsiella pneumoniae | 0.03 | 0.25 | [2] |

| Pseudomonas aeruginosa | 0.5 | 8 | [2] |

| Acinetobacter baumannii | 0.03 | 2 | [2] |

| Xanthomonas maltophilia | 0.25 | 0.5 | [2] |

Table 3: In Vitro Activity against Anaerobic Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Bacteroides fragilis group | 0.125 | 0.5 | [13] |

| Non-B. fragilis group | 0.125 | 0.5 | [13] |

| Fusobacterium spp. | 0.125 | 0.5 | [13] |

| Peptostreptococcus spp. | 0.125 | 0.5 | [13] |

| Clostridium spp. | 0.125 | 0.5 | [13] |

Experimental Protocols

The determination of the antimicrobial activity of this compound has been primarily conducted using standardized broth microdilution and agar dilution methods.

Broth Microdilution Method (for aerobic and facultative anaerobic bacteria)

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB directly in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: A suspension of the test organism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing no antimicrobial) and a sterility control well (containing uninoculated broth) are included.

-

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method (for anaerobic bacteria)

The agar dilution method is the reference method for susceptibility testing of anaerobic bacteria.[14][15]

Materials:

-

This compound stock solution

-

Wilkins-Chalgren agar or other suitable agar medium

-

Petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Steers replicator or multipoint inoculator

-

Anaerobic incubation system (e.g., anaerobic chamber or jar)

Procedure:

-

Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of this compound. The antimicrobial is added to the molten agar before it is poured into the petri dishes. A control plate with no antimicrobial is also prepared.

-

Inoculum Preparation: A suspension of the anaerobic test organism is prepared and adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: The surfaces of the agar plates are inoculated with the standardized bacterial suspension using a Steers replicator or a multipoint inoculator, which delivers a defined volume of inoculum to a specific spot on the agar surface.

-

Incubation: The plates are incubated under anaerobic conditions at 35-37°C for 42-48 hours.

-

Interpretation: The MIC is determined as the lowest concentration of this compound that prevents the growth of the organism at the site of inoculation.

Conclusion

This compound is a potent fluoroquinolone with a broad spectrum of antibacterial activity. Its mechanism of action, centered on the inhibition of DNA gyrase and topoisomerase IV, leads to DNA damage and the induction of the bacterial SOS response. The quantitative data presented in this guide highlight its efficacy against a wide range of clinically significant bacteria. The detailed experimental protocols provide a foundation for researchers to further investigate the microbiological applications of this compound. Further research into the nuances of its interaction with bacterial topoisomerases and the downstream cellular effects could unveil new therapeutic strategies and a deeper understanding of bacterial physiology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | PLOS Genetics [journals.plos.org]

- 7. Tolerance of Escherichia coli to fluoroquinolone antibiotics depends on specific components of the SOS response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SOS response and its regulation on the fluoroquinolone resistance - Qin - Annals of Translational Medicine [atm.amegroups.org]

- 10. The in-vitro activity of Bay y 3118, a new chlorofluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro activities of BAY Y3118, ciprofloxacin, ofloxacin, and fleroxacin against gram-positive and gram-negative pathogens from respiratory tract and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Susceptibilities of 428 gram-positive and -negative anaerobic bacteria to Bay y3118 compared with their susceptibilities to ciprofloxacin, clindamycin, metronidazole, piperacillin, piperacillin-tazobactam, and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro activity of Bay Y3118 against anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Susceptibility testing of anaerobic bacteria--the state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]

(R,R)-BAY-Y 3118: A Tool for Elucidating Quinoline Resistance Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance necessitates the development of novel therapeutic agents and a deeper understanding of resistance mechanisms. Quinolones, a critical class of antibiotics, target the essential bacterial enzymes DNA gyrase and topoisomerase IV. Resistance to quinolones primarily arises from mutations in the genes encoding these enzymes—gyrA, gyrB, parC (also known as grlA), and parE (or grlB)—and through mechanisms such as active drug efflux. BAY-Y 3118 is a potent fluoroquinolone with demonstrated activity against a broad spectrum of bacteria, including strains resistant to other quinolones. This technical guide explores the use of the weakly active (R,R)-enantiomer of BAY-Y 3118 as a potential tool for studying the stereospecific aspects of quinolone resistance. While direct experimental data on the application of (R,R)-BAY-Y 3118 in resistance studies is limited, this document outlines its potential utility and provides comprehensive data on the active racemate, alongside detailed experimental protocols relevant to the study of quinolone action and resistance.

Introduction to Quinolone Action and Resistance

Quinolones exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, two essential type II topoisomerases that modulate DNA topology.[1][2] DNA gyrase introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[3][4] Topoisomerase IV is primarily responsible for decatenating replicated chromosomes, allowing for their proper segregation into daughter cells.[3] Quinolones trap these enzymes in a covalent complex with DNA, leading to double-strand breaks and ultimately cell death.[5]

The development of resistance to quinolones is a multifactorial process. The most significant mechanism is the alteration of the drug targets through mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes.[6] These mutations reduce the binding affinity of quinolones to the enzyme-DNA complex. Additionally, bacteria can acquire resistance through the overexpression of efflux pumps that actively transport quinolones out of the cell, thereby reducing the intracellular drug concentration.[6] Plasmid-mediated resistance mechanisms, such as the production of Qnr proteins that protect the target enzymes, also contribute to the spread of quinolone resistance.[6]

BAY-Y 3118 and the Significance of Stereochemistry

BAY-Y 3118 is a chlorofluoroquinolone with potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria.[7][8][9][10][11] Its chemical structure features a chiral center, leading to the existence of enantiomers. The biological activity of chiral drugs is often stereoselective, with one enantiomer (the eutomer) exhibiting significantly higher activity than the other (the distomer).[12][13][14][15] In the case of many quinolones, the (S)-enantiomer is the more potent antibacterial agent.

The (R,R)-enantiomer of BAY-Y 3118 has been reported to possess weak bactericidal activity. This characteristic makes it a potentially valuable tool for dissecting the mechanisms of quinolone resistance. A weakly active enantiomer can serve as a negative control in binding and inhibition assays to differentiate between specific, stereoselective interactions with the target enzymes and non-specific effects.[12] By comparing the effects of the potent enantiomer with its weakly active counterpart on wild-type and mutant enzymes, researchers can gain insights into the stereochemical requirements for drug binding and the impact of resistance mutations on this stereoselectivity.

Quantitative Data

The following tables summarize the available quantitative data for BAY-Y 3118 against various bacterial species. It is important to note that this data pertains to the racemic mixture of BAY-Y 3118, as specific data for the (R,R)-enantiomer is not extensively available in the literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of BAY-Y 3118 against Quinolone-Susceptible and -Resistant Bacteria [16]

| Bacterial Strain | Resistance Status | MIC (µg/mL) |

| Escherichia coli | Quinolone-Susceptible | ≤ 1 |

| Escherichia coli | Quinolone-Resistant (gyrA mutation) | ≤ 1 |

| Quinolone-Resistant Clinical Isolates | Varied | Less active against 46 of 121 isolates; ≥ 16 µg/mL for 3 isolates |

Table 2: Comparative MIC90 Values of BAY-Y 3118 and Other Quinolones [8][17]

| Organism | BAY-Y 3118 (mg/L) | Ciprofloxacin (mg/L) | Sparfloxacin (mg/L) |

| Enterobacteriaceae (most) | ≤ 0.12 | Two-fold less active | Two-fold less active |

| Serratia spp. | 1 | - | - |

| Pseudomonas aeruginosa | 0.5 | 0.25 | 1.0 |

| Staphylococcus aureus | 0.03 | 1 | 0.06 |

| Streptococcus pneumoniae | 0.03 | - | - |

| Bacteroides fragilis | 0.06 | - | - |

Table 3: In Vitro Activity of BAY-Y 3118 against Various Clinical Isolates [7]

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Haemophilus influenzae | ≤ 0.015 | ≤ 0.015 |

| Moraxella catarrhalis | ≤ 0.015 | ≤ 0.015 |

| Acinetobacter baumannii | 0.03 | 2 |

| Xanthomonas maltophilia | 0.25 | 0.5 |

| Gram-positive cocci | 0.06 | 1 |

| Anaerobes | 0.12 | 0.25 |

| Enterobacteriaceae | 0.03 | 0.25 |

| Pseudomonas aeruginosa | 0.5 | 8 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of quinolone resistance.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Materials:

-

Bacterial isolates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound and/or other quinolones

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of the quinolone in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the quinolone in MHB in the wells of a 96-well plate.

-

Prepare an inoculum of the test bacteria equivalent to a 0.5 McFarland standard.

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Relaxed plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

-

This compound and/or other quinolones

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-